3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
CAS No.: 1268334-80-0
Cat. No.: VC2837634
Molecular Formula: C11H23N3
Molecular Weight: 197.32 g/mol
* For research use only. Not for human or veterinary use.
![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane - 1268334-80-0](/images/structure/VC2837634.png)
Specification
CAS No. | 1268334-80-0 |
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Molecular Formula | C11H23N3 |
Molecular Weight | 197.32 g/mol |
IUPAC Name | 3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane |
Standard InChI | InChI=1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3 |
Standard InChI Key | IXJLTJOUBXPZHS-UHFFFAOYSA-N |
SMILES | CN1CCC2(CC1)CNCCCN2C |
Canonical SMILES | CN1CCC2(CC1)CNCCCN2C |
Introduction
Chemical Structure and Basic Properties
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane features a distinctive spirocyclic structure, which is characterized by two ring systems sharing a single carbon atom (the spiro atom). The name "triazaspiro" indicates the presence of three nitrogen atoms and a spiro junction within the molecular framework. The [5.6] notation specifies that one ring contains 5 atoms and the other contains 6 atoms, joined at the spiro carbon atom .
Molecular Structure
The compound consists of two connected ring systems with three strategically positioned nitrogen atoms. Two of these nitrogen atoms are methylated (containing attached methyl groups), while the third nitrogen atom is a secondary amine. This arrangement creates a unique three-dimensional structure with specific spatial characteristics that influence its chemical behavior .
The primary structural features include:
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A spirocyclic framework with [5.6] ring configuration
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Three nitrogen atoms in distinct positions (positions 3, 7, and 11)
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Two methyl substituents (at positions 3 and 7)
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A secondary amine functionality at position 11
Physical and Chemical Properties
The physical and chemical properties of 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane are crucial for understanding its behavior in various chemical environments and potential applications. The following table summarizes the key computed properties available for this compound:
The moderate XLogP3-AA value of 0.4 suggests a reasonable balance between hydrophilicity and lipophilicity, which could be advantageous for certain biological applications. The compound possesses one hydrogen bond donor and three hydrogen bond acceptors, indicating potential for intermolecular interactions that could influence its behavior in chemical and biological systems .
Structural Identifiers
For precise identification and referencing in chemical databases and literature, 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is associated with several standardized identifiers:
Identifier Type | Value |
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CAS Number | 1268334-80-0 |
PubChem CID | 52644110 |
InChI | InChI=1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3 |
InChIKey | IXJLTJOUBXPZHS-UHFFFAOYSA-N |
SMILES | CN1CCC2(CC1)CNCCCN2C |
Canonical SMILES | CN1CCC2(CC1)CNCCCN2C |
Synthesis and Preparation Methods
General Synthetic Approaches
Compounds with spirocyclic structures typically require multi-step synthetic pathways that involve the careful construction of the spiro junction. For triazaspiro compounds like 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane, the synthesis likely involves:
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Formation of appropriate nitrogen-containing precursors
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Sequential ring-closure reactions
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Strategic incorporation of the three nitrogen atoms
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Selective methylation of two nitrogen positions
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Careful construction of the spiro carbon center
The synthesis of such complex structures typically demands precise control of reaction conditions and protecting group strategies to achieve the desired regiochemistry and stereochemistry.
Research Applications and Significance
Heterocyclic Building Block
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is classified as a heterocyclic building block, which suggests its potential utility in the construction of more complex molecular architectures. Heterocyclic compounds, particularly those containing nitrogen atoms, play crucial roles in medicinal chemistry and materials science.
Research Context
Research on 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane and similar compounds provides valuable insights into:
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Structure-activity relationships in spirocyclic compounds
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The influence of nitrogen positioning on molecular properties
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The impact of spirocyclic frameworks on conformational behavior
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Potential applications in pharmaceutical design and development
These research areas contribute to the broader understanding of heterocyclic chemistry and its applications in various scientific fields.
Comparison with Similar Compounds
Structural Comparison with 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
A structurally related compound, 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane, shares the same molecular formula (C11H23N3) and molecular weight (197.32 g/mol) but differs in the positioning of the nitrogen atoms and methyl groups .
The key differences include:
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Different arrangement of the nitrogen atoms within the spirocyclic framework
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Different positioning of the methyl substituents (at positions 7 and 11 versus 3 and 7)
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Different InChI identifier: InChI=1S/C11H23N3/c1-13-8-3-9-14(2)11(10-13)4-6-12-7-5-11 for 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
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Different InChIKey: CVASLOZQHLFASY-UHFFFAOYSA-N for 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
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Different SMILES notation: CN1CCCN(C2(C1)CCNCC2)C for 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
Despite these differences, the two compounds share many physicochemical properties, including similar XLogP3 values (0.4), hydrogen bond donor counts (1), and hydrogen bond acceptor counts (3) .
Future Research Directions
Given the limited detailed information available on 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane, several promising research directions could be pursued:
Synthetic Methodology Development
Further research could focus on developing efficient and scalable synthetic routes to this compound and related derivatives. This might include:
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Exploration of novel catalytic methods for spirocycle formation
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Development of regioselective approaches for nitrogen incorporation
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Investigation of stereoselective methods if applicable
Biological Activity Screening
Comprehensive screening of 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane against various biological targets could reveal previously unknown activities:
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Enzyme inhibition assays
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Receptor binding studies
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Cell-based phenotypic screens
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Antimicrobial and antifungal testing
Structure-Activity Relationship Studies
The synthesis and testing of structural analogs could provide valuable insights into which structural features are crucial for any observed activities:
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Variation in ring sizes within the spirocyclic framework
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Modification of the nitrogen substituents
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Introduction of additional functional groups
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Exploration of stereochemical influences
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